(2-(Aminomethyl)phenyl)methanol
Overview
Description
(2-(Aminomethyl)phenyl)methanol is an organic compound with the molecular formula C8H11NO. It is characterized by the presence of an aminomethyl group attached to a phenyl ring, which is further connected to a methanol group. This compound is known for its utility as an intermediate in organic synthesis and pharmaceutical research .
Synthetic Routes and Reaction Conditions:
- One common method for synthesizing this compound involves the reduction of 4-hydroxymethyl-benzonitrile using Raney nickel as a catalyst and hydrogen gas under pressure. The reaction is typically carried out in a mixture of methanol and ammonia for about 20 hours .
- Another synthetic route includes the reduction of 4-aminomethyl-benzonitrile using similar conditions .
Industrial Production Methods:
- Industrially, the compound can be produced by catalytic hydrogenation of the corresponding nitrile compound. This method ensures high yield and purity, making it suitable for large-scale production .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced further to form various amines.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a metal catalyst like palladium or Raney nickel.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products:
- Oxidation can yield (2-(Aminomethyl)phenyl)aldehyde or (2-(Aminomethyl)phenyl)carboxylic acid.
- Reduction can produce various amines depending on the conditions used.
- Substitution reactions can yield a variety of substituted phenylmethanol derivatives.
Scientific Research Applications
(2-(Aminomethyl)phenyl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly those with potential therapeutic effects.
Industry: It is used in the production of fine chemicals and as a building block in the synthesis of various industrial products
Mechanism of Action
The mechanism of action of (2-(Aminomethyl)phenyl)methanol involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their activity. The phenyl ring provides hydrophobic interactions, enhancing the compound’s binding affinity to its targets. These interactions can modulate biological pathways and exert therapeutic effects .
Comparison with Similar Compounds
- (4-(Aminomethyl)phenyl)methanol
- (2-(Hydroxymethyl)phenyl)methanol
- (2-(Chloromethyl)phenyl)methanol
Comparison:
(4-(Aminomethyl)phenyl)methanol: Similar in structure but with the aminomethyl group at the para position. This positional difference can lead to variations in reactivity and biological activity.
(2-(Hydroxymethyl)phenyl)methanol:
(2-(Chloromethyl)phenyl)methanol: The presence of a chlorine atom instead of an amino group changes its reactivity, making it more suitable for different types of chemical reactions
This comprehensive overview provides a detailed understanding of (2-(Aminomethyl)phenyl)methanol, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
[2-(aminomethyl)phenyl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c9-5-7-3-1-2-4-8(7)6-10/h1-4,10H,5-6,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTFHSGKASINZBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10460772 | |
Record name | (2-(aminomethyl)phenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10460772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4152-92-5 | |
Record name | 2-(Aminomethyl)benzyl alcohol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004152925 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2-(aminomethyl)phenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10460772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(Aminomethyl)benzyl alcohol | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VW6E8HZ346 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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